H-beta-HoTyr-OH.HCl
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Overview
Description
(S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an amino group, a hydroxyphenyl group, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and L-alanine.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base through the condensation of 4-hydroxybenzaldehyde with L-alanine.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and reduced derivatives.
Substitution: Alkylated and acylated derivatives.
Scientific Research Applications
(S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to oxidative stress and apoptosis, contributing to its potential anticancer and antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxyphenyl)propanoic acid
- 4-(4-Hydroxyphenyl)butanoic acid
- 4-Hydroxyphenylpyruvic acid
Uniqueness
(S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both amino and hydroxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-amino-4-(4-hydroxyphenyl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c11-8(6-10(13)14)5-7-1-3-9(12)4-2-7;/h1-4,8,12H,5-6,11H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZHTEBBIGUZTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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